(3,3-Difluorocyclohexyl)methanesulfonamide
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Overview
Description
(3,3-Difluorocyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring and a methanesulfonamide group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclohexyl)methanesulfonamide typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the methanesulfonamide group. One common method includes the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. This is followed by the reaction with methanesulfonyl chloride in the presence of a base like triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(3,3-Difluorocyclohexyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methanesulfonamide group can also contribute to the compound’s overall stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide: Similar in structure but with an additional methyl group.
Cyclohexylmethanesulfonamide: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
(3,3-Difluorocyclohexyl)methanesulfonamide is unique due to the presence of the two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H13F2NO2S |
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Molecular Weight |
213.25 g/mol |
IUPAC Name |
(3,3-difluorocyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C7H13F2NO2S/c8-7(9)3-1-2-6(4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |
InChI Key |
SGSCVWXJVFBRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)CS(=O)(=O)N |
Origin of Product |
United States |
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